molecular formula C17H17N3O3 B4646728 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide

Cat. No. B4646728
M. Wt: 311.33 g/mol
InChI Key: YPHIMNIUUAKASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide, also known as FURA-2 AM, is a fluorescent calcium indicator used in scientific research. It is a synthetic compound that is commonly used to measure intracellular calcium levels in cells.

Mechanism of Action

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is a fluorescent dye that binds to calcium ions. When N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift in fluorescence can be detected using a fluorescence microscope or a fluorometer, allowing researchers to measure intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM has no known biochemical or physiological effects on cells. It is a passive indicator that does not alter the intracellular calcium levels or the cellular processes that are being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is its high sensitivity and specificity for calcium ions. It has a high signal-to-noise ratio and can detect changes in intracellular calcium levels in real-time. N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is also compatible with a wide range of cell types and can be used in both live and fixed cells.
However, there are also limitations to using N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM. It requires specialized equipment such as a fluorescence microscope or a fluorometer to detect changes in fluorescence. N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is also sensitive to pH changes, which can affect its fluorescence properties. Additionally, N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is not suitable for long-term experiments as it can be toxic to cells at high concentrations.

Future Directions

There are several future directions for the use of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM in scientific research. One direction is the development of new fluorescent dyes that have improved properties such as increased sensitivity and specificity for calcium ions. Another direction is the application of N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM in the study of other second messengers such as cAMP and cGMP. Additionally, N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM can be used in combination with other imaging techniques such as patch-clamp electrophysiology to study the relationship between intracellular calcium levels and membrane potential.

Scientific Research Applications

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is widely used in scientific research to measure intracellular calcium levels in cells. Calcium is an important second messenger in cells and is involved in a variety of cellular processes such as muscle contraction, cell division, and neurotransmitter release. N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide AM is used to study the role of calcium in these processes and to investigate the effects of drugs and other compounds on intracellular calcium levels.

properties

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-11(2)15(21)18-13-8-6-12(7-9-13)16-19-20-17(23-16)14-5-4-10-22-14/h4-11H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHIMNIUUAKASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide
Reactant of Route 3
Reactant of Route 3
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide
Reactant of Route 4
Reactant of Route 4
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide
Reactant of Route 5
Reactant of Route 5
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide
Reactant of Route 6
Reactant of Route 6
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.